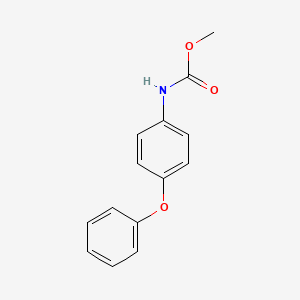

methyl (4-phenoxyphenyl)carbamate

概要

説明

“Methyl (4-phenoxyphenyl)carbamate” is a carbamate compound . Carbamates are an important class of pesticides used worldwide in public health and agriculture due to their mode of action and effectiveness . They are also used for gardening, and as therapeutic pharmaceuticals for veterinary medicine .

Synthesis Analysis

Carbamates can be synthesized in a three-component reaction of 2-naphthol, methyl carbamate, and aromatic aldehydes . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure . A sequential one-pot two-step protocol has been elaborated for the synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and aromatic aldehydes .

Molecular Structure Analysis

The molecular formula of “methyl (4-phenoxyphenyl)carbamate” is C8H9NO3 . The molecular weight is 167.16 .

Chemical Reactions Analysis

Carbamates are known to react with o-Phthalaldehyde and a mercaptan after hydrolysis to form highly fluorescence compounds . This post-column reaction is the basis for official EPA Method 531.2 and AOAC Method 985.23 .

Physical And Chemical Properties Analysis

“Methyl (4-phenoxyphenyl)carbamate” has a boiling point of 252.2±23.0 C at 760 mmHg . It is stored at a temperature of 4C, under nitrogen .

科学的研究の応用

Subheading The Role of Basic Carbamates in Drug Activation

A study delves into the structure-dependent release rates of 4-hydroxyanisole from basic carbamates at neutral pH, showcasing the stability of these compounds at low pH and their ability to release the active drug through a cyclization-elimination reaction not requiring enzymatic cleavage (Saari et al., 1990).

Metabolic Pathways and Biological Monitoring

Subheading Understanding the Metabolism of Phenmedipham

Research reveals the metabolic breakdown of phenmedipham into various metabolites, including m-toluidine, which is found in higher concentrations in the urine of individuals exposed to this herbicide compared to unexposed controls. This indicates the potential of m-toluidine as a biomarker for exposure to phenmedipham (Schettgen, Weiss, & Angerer, 2001).

Ring Closure Reactions and Catalysis

Subheading Exploring the Kinetics of Ring Closure in Carbamates

A detailed kinetic study on substituted phenyl N-(2-thiocarbamoylphenyl)carbamates and phenyl N-(4-thiocarbamoylphenyl)carbamates, catalyzed by methoxide ion, sheds light on the ring closure mechanism and its rate-limiting steps. This research contributes to a deeper understanding of the chemical behavior of these compounds (Hanusek et al., 2006).

Nonbiological Modifications and Prodrugs

Subheading Exploring the Nonbiological Modifications of Carbamates

Studies provide insights into the hydrolysis, oxidation, dealkylation, and conjugation of methylcarbamate insecticides, resulting in a range of products and metabolic pathways. This research has implications for understanding the environmental and biological fate of these compounds (Knaak Jb, 1971).

作用機序

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It is suspected of causing cancer and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

methyl N-(4-phenoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)15-11-7-9-13(10-8-11)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGLXHXYFGGBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358462 | |

| Record name | methyl (4-phenoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-phenoxyphenyl)carbamate | |

CAS RN |

80199-12-8 | |

| Record name | methyl (4-phenoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)

![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)

![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)

![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)